molecular formula C9H17KO2 B1629312 Potassium 3,5,5-trimethylhexanoate CAS No. 93918-10-6

Potassium 3,5,5-trimethylhexanoate

Cat. No.: B1629312
CAS No.: 93918-10-6
M. Wt: 196.33 g/mol
InChI Key: PMTWGKHDSHSGIL-UHFFFAOYSA-M
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Description

Potassium 3,5,5-trimethylhexanoate is an organic compound with the molecular formula C₉H₁₇KO₂. It is a potassium salt of 3,5,5-trimethylhexanoic acid, also known as isononanoic acid. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 3,5,5-trimethylhexanoate can be synthesized through the neutralization of 3,5,5-trimethylhexanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid and base react to form the potassium salt and water:

C9H18O2+KOHC9H17KO2+H2O\text{C}_9\text{H}_{18}\text{O}_2 + \text{KOH} \rightarrow \text{C}_9\text{H}_{17}\text{KO}_2 + \text{H}_2\text{O} C9​H18​O2​+KOH→C9​H17​KO2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction is carried out in reactors equipped with stirring mechanisms to ensure thorough mixing of the reactants. The product is then purified through filtration and drying processes to obtain the final compound in its solid form.

Chemical Reactions Analysis

Types of Reactions

Potassium 3,5,5-trimethylhexanoate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the potassium ion is replaced by other cations.

    Complexation Reactions: It can form complexes with metal ions, which are useful in catalysis and other applications.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reaction typically occurs in polar solvents such as water or alcohols.

    Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride are used to form complexes with this compound.

Major Products

    Substitution Products: Depending on the electrophile used, various substituted derivatives of 3,5,5-trimethylhexanoic acid can be formed.

    Metal Complexes: Complexes with metals such as copper, nickel, and zinc are commonly formed.

Scientific Research Applications

Potassium 3,5,5-trimethylhexanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of potassium 3,5,5-trimethylhexanoate involves its ability to interact with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its interactions are believed to involve ionic and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Sodium 3,5,5-trimethylhexanoate: Similar in structure but with sodium as the cation.

    Calcium 3,5,5-trimethylhexanoate: Contains calcium instead of potassium.

    Magnesium 3,5,5-trimethylhexanoate: Contains magnesium as the cation.

Uniqueness

Potassium 3,5,5-trimethylhexanoate is unique due to its specific cation, which influences its solubility, reactivity, and interactions with other molecules. The potassium ion provides distinct properties compared to other cations, making it suitable for specific applications in chemistry and industry.

Properties

IUPAC Name

potassium;3,5,5-trimethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2.K/c1-7(5-8(10)11)6-9(2,3)4;/h7H,5-6H2,1-4H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTWGKHDSHSGIL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)[O-])CC(C)(C)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40888728
Record name Hexanoic acid, 3,5,5-trimethyl-, potassium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40888728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexanoic acid, 3,5,5-trimethyl-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

93918-10-6
Record name Hexanoic acid, 3,5,5-trimethyl-, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093918106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 3,5,5-trimethyl-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 3,5,5-trimethyl-, potassium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40888728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 3,5,5-trimethylhexanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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